Potential synthetic approaches for "N-(4-bromo-2-chlorophenyl)-N'-(4-ethoxyphenyl)urea" could involve the reaction of 4-bromo-2-chloroaniline with 4-ethoxyphenyl isocyanate [] or the reaction of 4-ethoxyaniline with 4-bromo-2-chlorophenyl isocyanate. Optimization of reaction conditions such as solvent, temperature, and catalyst would be crucial for maximizing yield and purity.
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3